molecular formula C24H38Na2O7S B15389782 DeoxycholicAcid3-O-SulfateDisodiumSalt

DeoxycholicAcid3-O-SulfateDisodiumSalt

Cat. No.: B15389782
M. Wt: 516.6 g/mol
InChI Key: WKGOKAGROQBSHZ-SNBWIXGSSA-L
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Description

Deoxycholic Acid 3-O-Sulfate Disodium Salt (DCA-3-O-S) is a sulfated derivative of deoxycholic acid (DCA), a secondary bile acid formed via gut microbiota metabolism of cholic acid . DCA-3-O-S plays a critical role in emulsifying dietary fats and is utilized in research for studying bile acid metabolism and gut microbiota interactions . Its molecular formula is C₂₄H₃₈Na₂O₈S, with a molecular weight of 532.60 g/mol .

Properties

Molecular Formula

C24H38Na2O7S

Molecular Weight

516.6 g/mol

IUPAC Name

disodium;(4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O7S.2Na/c1-14(4-9-22(26)27)18-7-8-19-17-6-5-15-12-16(31-32(28,29)30)10-11-23(15,2)20(17)13-21(25)24(18,19)3;;/h14-21,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15-,16-,17?,18-,19+,20?,21+,23+,24-;;/m1../s1

InChI Key

WKGOKAGROQBSHZ-SNBWIXGSSA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Bile Salts

DCA-3-O-S is structurally distinct from other bile salts due to its sulfate group at the 3-OH position. Key structural analogs include:

Compound Parent Bile Acid Conjugation/Sulfation Molecular Formula Molecular Weight (g/mol)
DCA-3-O-Sulfate Disodium Salt Deoxycholic Acid 3-O-Sulfate C₂₄H₃₈Na₂O₈S 532.60
Lithocholic Acid 3-Sulfate Disodium Salt Lithocholic Acid 3-O-Sulfate C₂₄H₃₈Na₂O₆S 518.61
Chenodeoxycholic Acid 3-Sulfate (CDCA-3S) Chenodeoxycholic Acid 3-O-Sulfate C₂₄H₃₈Na₂O₈S 532.60
Taurodeoxycholic Acid Sodium Salt (TDCAT) Deoxycholic Acid Taurine conjugation C₂₆H₄₄NNaO₆S 521.63
Glycocholic Acid Sodium Salt Cholic Acid Glycine conjugation C₂₆H₄₂NNaO₆ 487.61

Key Differences :

  • Sulfation (e.g., DCA-3-O-S) increases hydrophilicity compared to unconjugated or taurine/glycine-conjugated analogs .
  • Parent Bile Acid : Lithocholic acid derivatives lack hydroxyl groups at C12, reducing their polarity compared to DCA-3-O-S .

Physicochemical Properties

Hydrophobicity Indices

Bile salt hydrophobicity is quantified using reversed-phase HPLC, with taurocholate (0) and taurolithocholate (1) as reference points :

Compound Hydrophobicity Index
Tauroursodeoxycholate (TUDCA) -0.47
Taurohyodeoxycholate (THDCAT) -0.35
Taurochenodeoxycholate (TCDCAT) +0.46
Taurodeoxycholate (TDCAT) +0.59

Inference for DCA-3-O-S :
Sulfation likely reduces hydrophobicity compared to TDCAT (+0.59). DCA-3-O-S is expected to be more hydrophilic than TDCAT but less than glycocholic acid (which forms stable micelles at lower pH) .

Isotopic and Research Variants

Deuterated analogs, such as Deoxycholic Acid-d5 3-O-Sulfate Disodium Salt (MW: 521.63 g/mol), are used as internal standards in mass spectrometry . These isotopes aid in quantifying bile acid kinetics and metabolism in vivo.

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